![molecular formula C13H10N2O2S2 B2928270 N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide CAS No. 922677-33-6](/img/structure/B2928270.png)

N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

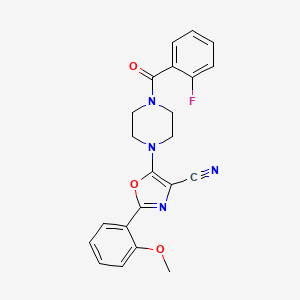

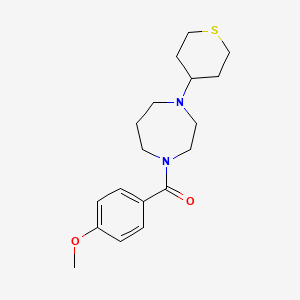

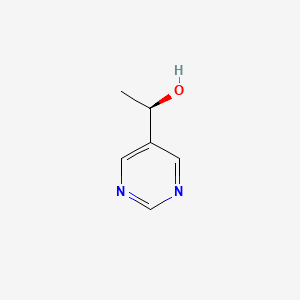

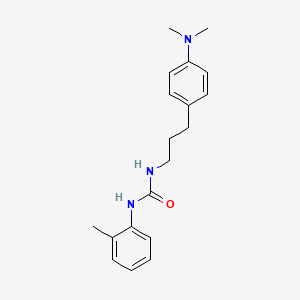

“N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .

Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Applications De Recherche Scientifique

Antioxidant Activity

Thiazole derivatives, including the compound , have been studied for their antioxidant properties . Antioxidants are crucial in protecting cells from oxidative stress caused by free radicals. This application is significant in the development of treatments for diseases where oxidative stress plays a role, such as neurodegenerative disorders .

Analgesic and Anti-inflammatory Activity

The compound has shown potential as an analgesic and anti-inflammatory agent . It could be used to develop new pain relief medications with possibly fewer side effects compared to current drugs. The anti-inflammatory properties also make it a candidate for treating chronic inflammatory diseases .

Antimicrobial and Antifungal Activity

Research indicates that thiazole derivatives can act as antimicrobial and antifungal agents . This application is particularly relevant in the fight against drug-resistant strains of bacteria and fungi, offering a pathway to new, more effective treatments .

Antiviral Activity

The compound’s structure suggests potential antiviral applications . Given the ongoing need for antiviral drugs, especially in the wake of pandemics, this application could lead to the development of new medications to combat viral infections .

Antitumor and Cytotoxic Activity

Studies have shown that certain thiazole derivatives exhibit antitumor and cytotoxic activities . This application is crucial in cancer research, where these compounds could be used to develop new chemotherapy agents that target cancer cells more effectively and with reduced toxicity to healthy cells .

Neuroprotective Activity

The neuroprotective potential of thiazole derivatives makes them candidates for treating neurological conditions . They could play a role in the development of therapies for diseases like Alzheimer’s and Parkinson’s, where neuroprotection is a key treatment strategy .

Antidiabetic Activity

Thiazole compounds have been associated with antidiabetic activity , suggesting their use in managing diabetes. This application could lead to new classes of antidiabetic drugs that help regulate blood sugar levels with improved efficacy and safety profiles .

Hepatoprotective Activity

Lastly, the hepatoprotective activity of thiazole derivatives indicates their potential in liver protection . They could be used to create treatments that protect the liver from damage caused by toxins, drugs, and diseases .

Orientations Futures

The future directions for “N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide” could involve further exploration of its biological activities, optimization of its synthesis process, and investigation of its mechanism of action. Additionally, structure-activity relationship studies could be conducted to design more potent derivatives of this compound .

Propriétés

IUPAC Name |

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S2/c1-18-9-5-2-6-10-11(9)14-13(19-10)15-12(16)8-4-3-7-17-8/h2-7H,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKWSRGXUNCLNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-amino-4-pyrimidinyl)-4-methyl-1,3-thiazol-2-yl]-N-(4-methylphenyl)amine](/img/structure/B2928188.png)

![2-(4-fluorophenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2928189.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2928194.png)

![N,N,3,3-Tetramethyl-4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxamide](/img/structure/B2928202.png)

![5-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2928205.png)

![4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-fluorobenzoic acid](/img/structure/B2928206.png)

![Allyl 2-(allylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2928210.png)